molecular formula C28H21F2N7O B11930978 PI3Kdelta-IN-8

PI3Kdelta-IN-8

Cat. No.: B11930978
M. Wt: 509.5 g/mol
InChI Key: YPUUKLQYBLWUEU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3Kdelta-IN-8 is a small molecule inhibitor designed to selectively target the p110δ catalytic subunit of Phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ pathway is a central signaling axis in cellular processes, with its hyperactivation being implicated in the pathogenesis of various diseases, making it a compelling therapeutic target . This compound acts as a potent ATP-competitive inhibitor, binding to the kinase domain of p110δ and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). By inhibiting this key conversion, this compound effectively suppresses the downstream PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, survival, and metabolism . Key Research Applications: • Oncology Research: PI3Kδ is predominantly expressed in hematopoietic cells and is a key mediator of B-cell receptor signaling. This compound is therefore a valuable tool for investigating its antitumor effects in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphoma (iNHL) . Studies can focus on how inhibiting PI3Kδ leads to the blockade of pro-survival signals from the tumor microenvironment and can enhance anti-tumor immunity. • Immunology & Immunodeficiency Research: Gain-of-function mutations in the PIK3CD gene (encoding p110δ) cause Activated PI3K Delta Syndrome (APDS), an inborn error of immunity. Research with this compound can help elucidate the role of PI3Kδ in immune dysregulation, lymphoproliferation, and increased infection susceptibility, providing insights for potential therapeutic strategies . • Chemical Biology: As a selective probe, this inhibitor can be used to dissect the specific physiological roles of the p110δ isoform in complex cellular signaling networks, distinguishing its functions from other PI3K class I isoforms (α, β, and γ). Please Note: The specific potency (IC50 values), selectivity profile against other PI3K isoforms and kinases, and detailed pharmacokinetic properties for this compound were not available in the public domain at the time of this search. It is essential to consult the product-specific data sheet for these critical parameters. This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H21F2N7O

Molecular Weight

509.5 g/mol

IUPAC Name

2,4-diamino-6-[[(1S)-1-[7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenylquinolizin-2-yl]ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C28H21F2N7O/c1-15(34-26-20(13-31)25(32)35-28(33)36-26)22-23(17-7-9-18(29)10-8-17)21-12-11-19(30)14-37(21)27(38)24(22)16-5-3-2-4-6-16/h2-12,14-15H,1H3,(H5,32,33,34,35,36)/t15-/m0/s1

InChI Key

YPUUKLQYBLWUEU-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N

Canonical SMILES

CC(C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N

Origin of Product

United States

Molecular and Cellular Mechanisms of Pi3kdelta in 8 Action

Direct Cellular Effects of PI3Kdelta-IN-8 in Preclinical Models

Interference with Cell Migration and Homing

Research on other PI3Kδ inhibitors has demonstrated their ability to interfere with cell migration and homing processes, which are critical for the survival and dissemination of malignant B-cells. These processes are largely dependent on signals from the tumor microenvironment. Inhibition of the PI3Kδ pathway can disrupt the trafficking and adhesion of cancer cells to supportive stromal cells in lymphoid tissues. This interference is a key part of the therapeutic effect of approved PI3Kδ inhibitors.

Induction of Apoptosis

The inhibition of the PI3Kδ signaling pathway is known to induce apoptosis in malignant B-cells. patsnap.com By blocking the pro-survival signals mediated by this pathway, PI3Kδ inhibitors can trigger programmed cell death. Studies on various PI3K inhibitors have shown that they can lead to the activation of caspases and subsequent cleavage of cellular proteins, hallmark features of apoptosis. The efficacy of this induction can, however, be influenced by other signaling pathways within the cell.

Pi3kdelta in 8 in Immune System Regulation Preclinical Focus

Effects on T Lymphocytes

PI3Kδ signaling is integral to multiple aspects of T-cell biology, including activation, differentiation, trafficking, and the function of various T-cell subsets. nih.govfrontiersin.org The dominant role of the delta isoform in T cells has been elucidated through studies using genetic models and selective pharmacological inhibitors. nih.govfrontiersin.org

Inhibition of PI3Kδ has significant consequences for regulatory T cells (Tregs), a subset crucial for maintaining immune tolerance. nih.gov Preclinical studies have shown that PI3Kδ signaling is fundamental for Treg differentiation and their immunosuppressive function. nih.gov

Function and Homeostasis: An optimal level of PI3Kδ activity is critical for Treg homeostasis and function. nih.govuniprot.org Studies using mouse models with a gain-of-function mutation in PIK3CD (the gene encoding the p110δ catalytic subunit) specifically in Tregs resulted in chronic inflammation, increased memory/effector T cells, and autoantibody production, despite an increase in peripheral Treg numbers. nih.govuniprot.org This indicates that while PI3Kδ is necessary, its hyperactivity impairs Treg fitness and function. nih.gov Conversely, targeted disruption of p110δ in Tregs has been shown to promote the regression of solid tumors in mice, highlighting the therapeutic potential of inhibiting this pathway to overcome immune suppression. nih.gov

Suppressive Activity: Pharmacological inhibition of PI3Kδ can suppress the functionality of Tregs, thereby preventing them from inhibiting anti-tumor immune responses. nih.gov The PI3K/AKT pathway's activation in Tregs leads to the cytoplasmic sequestration of transcription factors like FOXO1 and BACH2, which are key regulators of genes involved in Treg function, such as FOXP3. nih.gov By inhibiting PI3Kδ, these transcription factors can remain active, modulating Treg activity. nih.gov This effect is considered a key mechanism by which PI3Kδ inhibitors can enhance anti-tumor immunity. nih.govnih.gov

FindingModel SystemObserved Effect of PI3Kδ Inhibition/DysregulationReference(s)
Impaired Treg Function Mouse models (Treg-specific PIK3CD gain-of-function)Hyperactive PI3Kδ signaling led to reduced competitive fitness and altered phenotype (e.g., increased PD-1) of Tregs, causing immune dysregulation. nih.govuniprot.org
Relief of Immunosuppression Preclinical mouse tumor modelsInhibition of PI3Kδ modulates the tumor microenvironment by relieving Treg-mediated immunosuppression. nih.gov
Disruption of Suppressive Pathways In vitro and in vivo studiesPI3Kδ inhibition prevents the phosphorylation and cytoplasmic sequestration of FOXO1 and BACH2, transcription factors that regulate Treg function. nih.gov
Promotion of Anti-Tumor Response Mouse modelsTargeted disruption of p110δ in Tregs promotes the regression of solid tumors. nih.gov

PI3Kδ signaling plays a complex role in effector T-cell function; while necessary for initial activation, its sustained activity can be detrimental, and its inhibition can paradoxically enhance anti-tumor responses.

Enhanced Anti-Tumor Fitness: Ex vivo treatment with a p110δ inhibitor was found to generate CD8+ T cells with a less differentiated, central memory-like phenotype that exhibited profoundly enhanced anti-tumor activity upon adoptive transfer. nih.gov This treatment led to better engraftment, persistence, and tumor regression compared to traditionally expanded CD8+ T cells. nih.gov

Delayed Differentiation: Inhibition of PI3Kδ, but not other isoforms like PI3K-α or PI3K-β, delays the terminal differentiation of CD8+ T cells and helps maintain a memory phenotype. aacrjournals.org This enhances their proliferative ability and survival while preserving their capacity to produce cytokines and granzyme B. aacrjournals.org In contrast, hyperactive PI3Kδ signaling, as seen in Activated PI3K Delta Syndrome (APDS) models, accelerates the differentiation of CD8+ cells into short-lived effectors, impairing the generation of long-lived memory cells. aai.org

Transcriptional Reprogramming: In both naive and effector CD8+ T cells, PI3K p110δ signaling restrains the production of chemokines that facilitate communication between adaptive and innate immune cells. frontiersin.org Inhibition of p110δ during T-cell receptor (TCR) activation leads to significant changes in the transcriptional landscape. frontiersin.org

The migration of T cells into lymph nodes and inflamed tissues is a tightly regulated process where PI3Kδ plays a pivotal role. nih.gov

Integrin Activation: A key function of PI3Kδ is its role downstream of TCR stimulation in activating the major T-cell integrin, LFA-1. nih.govfrontiersin.org Activated LFA-1 is essential for the firm adhesion of T cells to the endothelium, enabling their transendothelial migration into tissues, and for their interaction with antigen-presenting cells. nih.govfrontiersin.org

Lymph Node Homing and Egress: PI3Kδ signaling also influences the expression of key trafficking molecules. It suppresses the cell surface expression of CD62L and CCR7, which control the migration of T cells into lymph nodes across high endothelial venules. nih.govfrontiersin.org It also regulates S1PR1, a receptor critical for T-cell egress from lymph nodes. nih.gov Through this regulation, PI3Kδ controls both the entry and exit of T cells from lymph nodes, as well as their recruitment to and retention within inflamed sites. nih.gov

PI3Kδ is involved in several key checkpoints of T-cell development and differentiation into specialized subsets.

Thymic Development: During T-cell development in the thymus, PI3Kδ and PI3Kγ have redundant but crucial roles. frontiersin.org The loss of both isoforms leads to a near-complete block at the β-selection checkpoint, a critical stage in thymocyte development. frontiersin.org This is because pre-TCR signaling via p110δ and chemokine receptor signaling via p110γ can both sufficiently generate the PIP3 required for this developmental step. frontiersin.org

Effector and Memory Differentiation: Studies on mouse models with hyperactive PI3Kδ revealed that this pathway promotes an accelerated effector T-cell program. aai.org These Pik3cd mutant CD8+ T cells show accelerated differentiation to short-lived effectors and fail to sustain the expression of proteins like TCF1, which is critical for maintaining long-lived memory cells. aai.orgnih.gov Conversely, inhibiting PI3Kδ with small molecules can delay terminal differentiation and favor the generation of memory T cells with superior anti-tumor immunity. aacrjournals.org

T Follicular Helper (Tfh) Cell Development: The development of Tfh cells, which are essential for providing help to B cells in germinal centers, requires signaling through the co-stimulatory receptor ICOS. frontiersin.org Since ICOS potently activates the PI3Kδ pathway, mice lacking p110δ in T cells also lack Tfh cells. frontiersin.org

Effects on B Lymphocytes

The PI3Kδ isoform is critically important for B-cell biology, influencing their development, survival, activation, and differentiation. patsnap.comfrontiersin.org Its central role has made it a prime target in B-cell malignancies. patsnap.comfrontiersin.org

PI3Kδ is a central component of the signaling cascade initiated by the B-cell receptor (BCR). nih.gov Its inhibition effectively disrupts signals that are crucial for the survival and proliferation of both normal and malignant B cells. frontiersin.org

Signal Transduction: Upon BCR engagement, co-receptors like CD19 and the adaptor protein BCAP become tyrosine phosphorylated, creating docking sites that recruit PI3Kδ-containing heterodimers to the plasma membrane. nih.gov This activation of PI3Kδ is essential for the proper assembly of the signalosome, which in turn leads to the activation of downstream pathways, including PLCγ-mediated calcium mobilization and the activation of AKT and NF-κB. babraham.ac.uknih.govjihs.go.jp

Cellular Outcomes: The signals transduced through the PI3Kδ pathway are vital for B-cell proliferation, survival, and differentiation. patsnap.commdpi.com In preclinical studies, selective PI3Kδ inhibitors effectively block these downstream signals, leading to the induction of apoptosis in primary cells from patients with B-cell malignancies like chronic lymphocytic leukemia (CLL). frontiersin.org This mechanism is believed to disrupt the supportive signals that malignant B cells receive from their microenvironment. nih.gov

FindingModel SystemObserved Effect of PI3Kδ Inhibition/DysregulationReference(s)
BCR Signal Transduction B-cell lines, primary B cellsPI3Kδ is recruited to the BCR complex via CD19 and BCAP, leading to activation of AKT, PLCγ, and NF-κB. nih.govjihs.go.jp
B-Cell Survival Primary CLL patient cellsInhibition of p110δ with selective inhibitors promotes apoptosis through caspase activation. frontiersin.org
B-Cell Development Mouse models (p110δ knockout)Genetic deletion of p110δ impairs B-cell development and humoral immune responses. babraham.ac.uk
B-Cell Proliferation In vitro B-cell culturesPI3Kδ inhibition blocks BCR-mediated proliferation. jihs.go.jp

Impact on B Cell Proliferation and Survival

The phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of B lymphocyte proliferation and survival. nih.gov Inhibition of PI3Kδ has been shown to disrupt signals from the lymphoid microenvironment that promote the growth and survival of B cells. aacrjournals.org In preclinical studies, targeting the p110δ isoform, which is predominantly expressed in hematopoietic cells, effectively antagonizes both intrinsic and extrinsic cellular survival signals. aacrjournals.org

B cells depend on various signals for their maintenance and expansion, including those from the B-cell receptor (BCR), cytokine receptors like BAFF and IL-4, and co-stimulatory molecules such as CD40. nih.govfrontiersin.org The PI3Kδ pathway is central to integrating these inputs. frontiersin.orgresearchgate.net Specifically, B cells that lack a functional p110δ subunit exhibit a complete inability to proliferate when their BCR is crosslinked in laboratory settings. nih.gov Furthermore, cytokine-dependent survival of follicular B cells is highly reliant on p110δ activity. nih.gov Selective inhibitors of PI3Kδ block B-cell survival, activation, and proliferation. frontiersin.org This disruption of survival signals is a key mechanism by which these inhibitors exert their effects. aacrjournals.org

The activation of PI3K in B cells leads to the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which recruits and activates downstream effectors like AKT. uni-freiburg.de The AKT signaling cascade, in turn, promotes cell proliferation and survival by inactivating pro-apoptotic proteins. uni-freiburg.de By blocking this cascade, PI3Kδ inhibitors effectively curtail B cell expansion.

Table 1: Effects of PI3Kδ Inhibition on B Cell Proliferation and Survival

Process Effect of PI3Kδ Inhibition Key Mediators Involved References
BCR-Mediated Proliferation Severely impaired or completely blocked. BCR, p110δ, AKT nih.gov
Cytokine-Dependent Survival Disrupted; reduced survival. BAFF, IL-4, p110δ nih.govfrontiersin.org
Microenvironment Support Antagonized; release from protective niche. Adhesion molecules, Chemokine receptors aacrjournals.orgnih.gov

| Intrinsic Survival Pathways | Inhibited. | AKT, FOXO transcription factors | uni-freiburg.de |

Role in B Cell Development and Immunoglobulin Production

The PI3Kδ pathway plays a crucial role throughout B cell development and is integral to the production of immunoglobulins. rupress.org The development of mature B lymphocytes is a highly regulated process that requires signals from the pre-BCR and the mature BCR, both of which utilize the PI3K pathway. uni-freiburg.debabraham.ac.uk The combined absence of the p110α and p110δ isoforms of PI3K leads to an arrest at the pre-B cell stage, highlighting the pathway's essential role in early B cell maturation. nih.gov This is due to a failure to suppress the expression of RAG genes, a process normally controlled by PI3K-mediated inactivation of the FOXO1 transcription factor. nih.gov

PI3Kδ activity also influences the fate of different B cell subsets. For instance, innate-like B cells, such as marginal zone (MZ) and B-1 cells, are particularly sensitive to the loss of p110δ function. frontiersin.org In mouse models, the absence of a functional p110δ gene leads to a near-complete lack of these specific B cell populations. frontiersin.org

Regarding immunoglobulin (antibody) production, PI3Kδ signaling acts as a rheostat, where the signal strength can determine the outcome. nih.gov High PI3K activity tends to promote plasma cell differentiation, the terminal stage for antibody-secreting cells. nih.gov Conversely, lower levels of PI3K signaling favor class switch recombination, the process by which B cells change the type of immunoglobulin they produce (e.g., from IgM to IgG). nih.gov Studies have shown that hyperactive PI3K signaling leads to an increase in plasma cells and elevated levels of natural antibodies like IgM and IgG3. rupress.org Interestingly, preclinical studies using selective p110δ inhibitors have reported a selective increase in basal and antigen-specific IgE production, indicating a complex regulatory role in isotype switching. nih.gov Dual inhibition of PI3Kδ and PI3Kγ has been shown to significantly reduce abnormally high serum levels of various IgG isotypes and autoantibodies targeting nuclear antigens in a mouse model of lupus. nih.gov

Table 2: Impact of PI3Kδ on B Cell Development and Immunoglobulin Production

Aspect Role of PI3Kδ Effect of Inhibition/Loss of Function References
Early B Cell Development Essential for pre-BCR signaling and progression past the pre-B cell checkpoint. Developmental arrest at the pre-B cell stage (when combined with p110α loss). nih.gov
B Cell Subset Maintenance Crucial for the maintenance of marginal zone (MZ) and B-1 cells. Near absence of MZ and B-1 cell populations. frontiersin.org
Plasma Cell Differentiation High activity promotes differentiation into plasma cells. Reduced generation of plasma cells. nih.govnih.gov
Class Switch Recombination Low activity promotes class switching. Complex effects; may selectively augment IgE production. nih.gov

| Immunoglobulin Levels | Regulates basal and antigen-specific antibody levels. | Reduction in pathogenic autoantibodies (IgM, IgG). | rupress.orgnih.gov |

B Cell Chemotaxis and Homing

The migration (chemotaxis) and positioning (homing) of B lymphocytes within specific microenvironments of lymphoid organs are essential for their development, activation, and survival. researchgate.net These processes are tightly controlled by chemokines, which are signaling proteins that direct cell movement. The PI3Kδ pathway is a key mediator of the signals from chemokine receptors, particularly CXCR4 and CXCR5. researchgate.net

Preclinical research has established differential roles for PI3K isoforms in lymphocyte migration, with PI3Kδ being critical for B cell chemotaxis and homing. nih.govnih.gov Inhibition of PI3Kδ impairs the ability of B cells to migrate towards crucial chemokines such as SDF-1α (ligand for CXCR4). researchgate.net In vitro transwell migration assays have demonstrated that PI3Kδ inhibitors significantly decrease the migration of B cells towards an SDF-1α gradient. researchgate.net

This disruption of migration and homing is a significant mechanism of action for PI3Kδ inhibitors. By preventing B cells from localizing to their protective niches within the lymph nodes and bone marrow, these inhibitors make the cells more susceptible to apoptosis and prevent them from receiving essential survival and proliferation signals. aacrjournals.orgresearchgate.net This effect has been observed in studies where PI3Kδ inhibition leads to a mobilization of leukemic cells from lymphoid tissues into the peripheral blood.

Table 3: Role of PI3Kδ in B Cell Chemotaxis and Homing

Function Key Chemokine Receptors Effect of PI3Kδ Inhibition References
Chemotaxis CXCR4, CXCR5 Impaired migration towards chemokines (e.g., SDF-1α). nih.govresearchgate.netresearchgate.net
Homing to Lymphoid Organs CXCR4, CXCR5 Blocks homing to bone marrow and other lymphoid tissues. researchgate.netresearchgate.net

| Tissue Sequestration | Adhesion Molecules | Disrupts adhesion and retention in protective microenvironments. | aacrjournals.orgresearchgate.net |

Effects on Myeloid Cells

Macrophage Polarization and Function (M1/M2 Phenotypes)

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly categorized as classically activated (M1) or alternatively activated (M2), in response to microenvironmental signals. nih.govfrontiersin.org M1 macrophages are pro-inflammatory and are involved in pathogen defense, while M2 macrophages are generally associated with anti-inflammatory responses, tissue repair, and tumor progression. nih.govfrontiersin.orgmdpi.com

The PI3K/AKT signaling pathway is involved in the polarization of both M1 and M2 macrophages. mdpi.comnih.gov For M1 polarization, triggered by signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), the PI3K/AKT pathway is one of several signaling cascades that are activated. frontiersin.orgmdpi.com For M2a polarization, which is driven by cytokines IL-4 and IL-13, both the PI3K/AKT and STAT6 signaling pathways are engaged. frontiersin.orgmdpi.com

Studies have shown that the PI3K pathway is important for M2 macrophage differentiation. nih.gov For example, the protein TIPE2, which promotes M2 differentiation, does so through the activation of the PI3K-AKT signaling pathway. nih.gov This suggests that inhibiting the PI3K pathway could potentially skew macrophage polarization away from the M2 phenotype. Given that the tumor microenvironment often promotes an M2-like phenotype that supports tumor growth, modulating this polarization is an area of significant research interest. mdpi.com The specific role of the PI3Kδ isoform in this process within different tissue contexts continues to be an active area of investigation.

Table 4: PI3K Pathway in Macrophage Polarization

Macrophage Phenotype Inducing Signals Involvement of PI3K/AKT Pathway References
M1 (Pro-inflammatory) LPS, IFN-γ PI3K/AKT is one of the activated pathways. frontiersin.orgmdpi.com

| M2 (Anti-inflammatory/Pro-resolving) | IL-4, IL-13, IL-10, TGF-β | PI3K/AKT activation is important for M2 differentiation. | mdpi.comnih.gov |

Dendritic Cell Activation and Cytokine Production

Dendritic cells (DCs) are professional antigen-presenting cells that are crucial for initiating adaptive immune responses. The PI3K pathway, including the p110δ isoform, is expressed in DCs and plays a role in regulating their function. nih.gov

Studies using genetic and pharmacological targeting of PI3Kδ have revealed its role as a homeostatic regulator of DC activation, particularly downstream of Toll-like receptor (TLR) signaling. nih.gov Specifically, PI3Kδ signaling can dampen the secretion of pro-inflammatory cytokines while supporting the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests that PI3Kδ acts as a physiological regulator to prevent excessive inflammation. nih.gov

Inhibition of PI3Kδ can therefore alter the cytokine profile of activated DCs. By dampening the negative feedback loop provided by PI3Kδ, its inhibition could potentially enhance certain pro-inflammatory responses, although the context is critical. The precise role of PI3Kδ in DC-mediated T cell immunity and antigen presentation is still being fully elucidated. nih.gov

Table 5: Effect of PI3Kδ on Dendritic Cell Function

Function Role of PI3Kδ Signaling Effect of PI3Kδ Inhibition References
Activation (via TLRs) Acts as a homeostatic regulator. May alter the balance of inflammatory signals. nih.gov
Pro-inflammatory Cytokine Production Dampens secretion. Potential for increased pro-inflammatory cytokine release. nih.gov

| Anti-inflammatory Cytokine Production | Supports production of IL-10. | Potential for decreased IL-10 production. | nih.gov |

Neutrophil Migration and Reactive Oxygen Species Production

Neutrophils are abundant myeloid cells that form the first line of defense against bacterial infections. Their functions include migrating to sites of inflammation and producing reactive oxygen species (ROS) in a process known as the oxidative burst to kill pathogens. frontiersin.org

The PI3Kδ isoform is essential for neutrophil trafficking into inflamed tissues. frontiersin.org Inhibition of PI3Kδ has been shown to impair the ability of neutrophils to migrate. frontiersin.org This is a critical function, as the recruitment of neutrophils to the site of injury or infection is a hallmark of the inflammatory response. nih.gov Studies have demonstrated that targeting PI3Kδ can decrease neutrophil recruitment to the lung in a murine model of acute pulmonary inflammation. nih.gov

The role of ROS in neutrophil function is complex. While ROS are crucial for killing microbes, they are also signaling molecules that regulate the inflammatory response itself. frontiersin.orgnih.gov ROS production in neutrophils is largely dependent on the NADPH oxidase enzyme complex. nih.gov The PI3K pathway is one of the upstream signaling cascades that can lead to the activation of NADPH oxidase. frontiersin.org However, ROS also appear to regulate neutrophil chemotaxis; neutrophils with inhibited ROS production lose their directionality and form multiple pseudopodia. nih.gov Furthermore, in certain contexts like pneumococcal pneumonia, NADPH oxidase-derived ROS can limit neutrophil recruitment and survival, suggesting a regulatory feedback role. nih.gov Therefore, inhibiting an upstream activator like PI3Kδ could have multifaceted effects on both neutrophil migration and their ROS-dependent functions.

Table 6: PI3Kδ in Neutrophil Function

Function Role of PI3Kδ Effect of PI3Kδ Inhibition References
Migration/Trafficking Essential for migration into inflamed tissues. Decreased neutrophil recruitment. frontiersin.orgnih.gov
ROS Production Involved in upstream signaling that can activate NADPH oxidase. May modulate ROS production. frontiersin.org

| Inflammatory Regulation | Pathway is linked to ROS-mediated feedback loops. | Can alter the inflammatory milieu by affecting neutrophil numbers and function. | nih.govnih.gov |

Immunomodulation within the Tumor Microenvironment (Preclinical Focus)

No preclinical data specific to PI3Kdelta-IN-8 is available.

Remodeling of Immunosuppressive Cell Populations

No preclinical data specific to this compound is available regarding its effect on remodeling immunosuppressive cell populations such as regulatory T cells (Tregs) or Myeloid-Derived Suppressor Cells (MDSCs).

Enhancement of Anti-Tumor Immune Responses

No preclinical data specific to this compound is available concerning its ability to enhance anti-tumor immune responses, such as the activation or function of effector T cells.

Preclinical Efficacy of Pi3kdelta in 8 in Disease Models

Hematological Malignancy Models (In Vitro and In Vivo)

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and trafficking of both normal and malignant B-lymphocytes. This has made it a prime therapeutic target in a variety of B-cell malignancies. Preclinical studies with selective PI3Kδ inhibitors have demonstrated significant anti-tumor activity across a range of hematological cancer models.

Chronic Lymphocytic Leukemia (CLL) Models

The PI3K pathway is hyperactive in Chronic Lymphocytic Leukemia (CLL), making it a key therapeutic target. Selective inhibition of PI3Kδ has shown considerable promise in preclinical CLL models by disrupting the supportive tumor microenvironment and inducing apoptosis in cancer cells.

In vitro studies using primary CLL cells have demonstrated that selective PI3Kδ inhibitors, such as idelalisib, can effectively antagonize the pro-survival signals provided by the microenvironment. These inhibitors have been shown to induce apoptosis in CLL cells, even in the presence of protective stromal cells or B-cell receptor (BCR) stimulation. Furthermore, treatment with PI3Kδ inhibitors has been observed to decrease the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway, confirming on-target activity.

Preclinical Findings for Selective PI3Kδ Inhibitors in CLL Models
Model System Key Findings
Primary CLL cells (in vitro)- Induction of apoptosis, even in co-culture with stromal cells- Inhibition of AKT phosphorylation
Eμ-TCL1 murine model (in vivo)- Reduced tumor burden- Improved overall survival- Reduction in regulatory T cells (Tregs)- Prevention of T-cell exhaustion

Non-Hodgkin Lymphoma Models (e.g., Follicular Lymphoma, T-Cell Lymphoma)

Selective PI3Kδ inhibitors have shown broad preclinical activity across various subtypes of Non-Hodgkin Lymphoma (NHL), including Follicular Lymphoma (FL) and T-Cell Lymphoma. The mechanism of action in these models is multifaceted, involving direct effects on the lymphoma cells and modulation of the tumor microenvironment.

In in vitro studies using NHL cell lines, PI3Kδ inhibitors have been shown to inhibit the proliferation and survival of malignant B-cells. For instance, in models of Follicular Lymphoma, these inhibitors can disrupt the signaling from the B-cell receptor, which is a critical pathway for the survival of these cancer cells.

In vivo, the anti-tumor activity of PI3Kδ inhibitors is often more pronounced than what is observed in vitro, highlighting the importance of their effects on the tumor microenvironment. For example, the PI3Kδ inhibitor parsaclisib demonstrated antitumor activity in the A20 mouse lymphoma model in vivo, despite having no direct anti-tumor activity in vitro. nih.gov This suggests that a significant portion of the therapeutic effect is mediated through the inhibition of supportive signals from the surrounding non-malignant cells. Pharmacological targeting of PI3Kδ has been shown to suppress tumor growth and reduce immunosuppression in various cancer models. nih.gov

Preclinical Findings for Selective PI3Kδ Inhibitors in NHL Models
Model System Key Findings
NHL cell lines (in vitro)- Inhibition of proliferation and survival
A20 mouse lymphoma model (in vivo)- Antitumor activity observed in vivo but not in vitro, indicating a microenvironment-mediated effect
Various cancer models (in vivo)- Suppression of tumor growth- Reduction of immunosuppression

Acute Lymphocytic Leukemia (ALL) Models

The PI3K/AKT signaling pathway is also implicated in the pathogenesis of Acute Lymphocytic Leukemia (ALL), and its inhibition represents a potential therapeutic strategy. Preclinical studies have indicated that selective PI3Kδ inhibitors are active against B-cell precursor ALL (BCP-ALL).

In vitro studies have shown that idelalisib can decrease the phosphorylation of AKT in patient-derived ALL samples with diverse genetic backgrounds. This inhibition of the PI3K pathway can lead to decreased proliferation of ALL cells. Interestingly, idelalisib has also been shown to inhibit the migration of ALL cells towards the chemokine SDF-1α, which is crucial for the homing of leukemia cells to the protective bone marrow microenvironment.

In an in vivo model, idelalisib was shown to block the homing of ALL cells to the bone marrow. This is a significant finding as the bone marrow provides a sanctuary for leukemia cells, protecting them from the effects of chemotherapy. By preventing the leukemia cells from reaching this protective niche, PI3Kδ inhibitors could potentially enhance the efficacy of conventional therapies.

Preclinical Findings for Selective PI3Kδ Inhibitors in ALL Models
Model System Key Findings
Patient-derived ALL cells (in vitro)- Decreased AKT phosphorylation- Inhibition of cell proliferation- Inhibition of migration towards SDF-1α
Xenograft mouse model (in vivo)- Blockade of ALL cell homing to the bone marrow

Multiple Myeloma Models

The PI3K/p110δ pathway has been identified as a novel therapeutic target in Multiple Myeloma (MM). selleckchem.com Preclinical studies have demonstrated that selective inhibition of PI3Kδ can trigger significant anti-myeloma cytotoxicity both in vitro and in vivo. selleckchem.com

In vitro, the selective PI3Kδ inhibitor CAL-101 has been shown to induce cytotoxicity in MM cell lines and primary patient-derived MM cells. This effect was associated with the inhibition of AKT phosphorylation. Importantly, CAL-101 did not affect the survival of normal peripheral blood mononuclear cells, suggesting a favorable therapeutic window. The cytotoxic effects of CAL-101 were maintained even in the presence of growth factors like interleukin-6 and insulin-like growth factor-1, or when co-cultured with bone marrow stromal cells, which are known to confer drug resistance.

In a xenograft mouse model of human MM, the p110δ inhibitor IC488743 significantly reduced tumor growth compared to control animals. selleckchem.com This in vivo efficacy provides a strong rationale for the clinical evaluation of PI3Kδ inhibitors in MM. selleckchem.com

Preclinical Findings for Selective PI3Kδ Inhibitors in MM Models
Model System Key Findings
MM cell lines and primary patient cells (in vitro)- Induced cytotoxicity in MM cells- No cytotoxicity in normal peripheral blood mononuclear cells- Overcame pro-survival signals from growth factors and bone marrow stromal cells
Xenograft mouse model (in vivo)- Significant reduction in tumor growth

Solid Tumor Models (In Vitro and In Vivo)

While PI3Kδ is primarily expressed in hematopoietic cells, there is growing evidence for its role in the tumor microenvironment of solid tumors. Inhibition of PI3Kδ can modulate the immune response to cancer, making it an attractive target for combination therapies.

Breast Cancer Models

In breast cancer, the PI3K pathway is one of the most frequently altered signaling cascades. While much of the focus has been on the PI3Kα isoform due to the high frequency of PIK3CA mutations, the role of PI3Kδ in the tumor microenvironment is gaining attention.

Preclinical studies have suggested that targeting PI3Kδ can enhance anti-tumor immunity. In a mammary tumor model, blockade of PI3Kδ led to tumor regression in a subset of animals, which was associated with an enrichment of CD8-specific T-cell responses. This indicates that inhibiting PI3Kδ can help to overcome immune tolerance and promote a cytotoxic T-cell attack against the tumor.

Preclinical Findings for Selective PI3Kδ Inhibitors in Breast Cancer Models
Model System Key Findings
Mammary tumor model (in vivo)- Tumor regression associated with enhanced CD8-specific T-cell responses
Breast cancer xenograft models (in vivo)- Anti-tumor efficacy of a dual PI3Kα/δ inhibitor, suggesting a potential role for PI3Kδ inhibition

Inflammatory and Autoimmune Disease Models (Preclinical)

The PI3Kδ pathway plays a crucial role in the pathogenesis of asthma by mediating the responses of both immune and structural airway cells. nih.gov Preclinical studies using murine models of allergic asthma have demonstrated that selective inhibition of PI3Kδ can attenuate airway inflammation, hyperresponsiveness, and remodeling. nih.govfrontiersin.orgnih.gov For instance, the selective PI3Kδ inhibitor IC87114 was shown to reduce allergic airway inflammation and hyperresponsiveness in a mouse model. nih.govbioworld.com Another study highlighted that inhibiting PI3Kδ could restore glucocorticoid function in models of smoking-induced airway inflammation. While these findings underscore the potential of targeting PI3Kδ in asthma, specific data on PI3Kdelta-IN-8's performance in these models is limited.

Efficacy of PI3K Inhibition in a Murine Asthma Model

CompoundEffect on Airway InflammationEffect on Airway HyperresponsivenessEffect on Airway Remodeling
PI3K Inhibitor (General)Significantly ReducedAttenuatedSignificantly Reduced
IC87114 (PI3Kδ selective)AttenuatedAttenuatedData Not Specified

PI3Kδ is highly expressed in the synovium of individuals with rheumatoid arthritis (RA) and plays a key role in the function of fibroblast-like synoviocytes, which are major effectors of cartilage damage. nih.govresearchgate.net Preclinical studies using models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA) have shown that PI3Kδ inhibition can significantly reduce arthritis severity, joint inflammation, and bone and cartilage damage. drugbank.combohrium.comnih.gov For example, the dual PI3Kδ/γ inhibitor IPI-145 demonstrated significant efficacy in both rat AA and mouse CIA models. drugbank.com Another selective PI3Kδ inhibitor, LL-00071210, also showed excellent in vivo efficacy in arthritis models. bohrium.comnih.gov These findings support the therapeutic potential of targeting PI3Kδ in RA, although specific preclinical data for this compound in this context are not widely reported. alpco.com

Effects of PI3Kδ Inhibition in Preclinical Rheumatoid Arthritis Models

ModelInhibitorKey Findings
Rat Adjuvant-Induced Arthritis (AA)IPI-145 (PI3Kδ/γ)Significantly reduced arthritis severity, joint damage, and MMP-13 expression.
Mouse Collagen-Induced Arthritis (CIA)IPI-145 (PI3Kδ/γ)Reduced joint histology scores and expression of MMP-3 and MMP-13. Decreased IL-17 production.
Adjuvant-Induced & Collagen-Induced ArthritisLL-00071210 (PI3Kδ selective)Demonstrated excellent in vivo efficacy. Additive effects with methotrexate.

Neuroinflammation is a key feature of several neurodegenerative diseases, and the PI3K pathway is implicated in the activation of microglia, the primary immune cells of the central nervous system. mdpi.comfrontiersin.orgmdpi.com Preclinical studies suggest that PI3K inhibitors can reduce microglial activation and neuroinflammation. frontiersin.org In a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), the selective PI3Kδ inhibitor IC87114 was shown to reduce clinical symptoms, histopathology, and cellular infiltration into the central nervous system. nih.gov This was associated with a suppression of Th1 and Th17 cell ratios and reduced serum levels of pro-inflammatory cytokines. nih.gov While these results highlight the potential of PI3Kδ inhibition in treating neuroinflammatory conditions, specific preclinical efficacy data for this compound in these models has not been identified in the reviewed literature.

Mechanisms of Preclinical Resistance to Pi3kdelta in 8

Adaptive Responses and Feedback Loops in Cellular Systems

Cancer cells exhibit remarkable plasticity, often adapting to targeted therapies by activating compensatory signaling pathways. This adaptive resistance is a significant challenge in the preclinical development of PI3K inhibitors. nih.govresearchgate.net Inhibition of the PI3K pathway can disrupt homeostatic negative feedback loops, leading to the reactivation of the very pathway being targeted or the activation of parallel survival pathways. nih.govnih.govaacrjournals.orgaacrjournals.org

Receptor Tyrosine Kinase (RTK)-Induced Activation of PI3K/AKT/mTOR Axis

A primary adaptive response to PI3K inhibition involves the upregulation and activation of receptor tyrosine kinases (RTKs). nih.govdntb.gov.uamdpi.com The PI3K/AKT pathway normally suppresses the expression of several RTKs through a negative feedback mechanism. nih.govaacrjournals.org A key mediator of this is the Forkhead Box O (FOXO) family of transcription factors, which are direct substrates of AKT. nih.govmdpi.com When PI3Kδ (and consequently AKT) is inhibited, FOXO transcription factors are no longer phosphorylated and sequestered in the cytoplasm. mdpi.commdpi.com This allows FOXO to translocate to the nucleus, where it drives the transcription of genes encoding various RTKs, such as EGFR, HER2, HER3, and IGF-1R. nih.govnih.govmdpi.commdpi.com

The newly synthesized and activated RTKs can then re-stimulate the PI3K/AKT/mTOR pathway, effectively bypassing the inhibitor and restoring downstream signaling required for cell survival and proliferation. mdpi.commdpi.com For instance, the inhibition of AKT with an allosteric inhibitor has been shown to induce HER3 expression, leading to the formation of HER3-HER2 heterodimers, potent PI3K activation, and subsequent resistance. mdpi.comaacrjournals.org This feedback activation of RTKs represents a well-conserved stress response that limits the efficacy of PI3K pathway inhibitors. nih.gov

Upregulation of Compensatory Mechanisms

Beyond reactivating the PI3K axis itself, inhibition of PI3Kδ can lead to the upregulation of parallel signaling cascades that can independently support tumor cell growth and survival. One of the most significant compensatory routes is the Ras/Raf/MEK/ERK (MAPK) pathway. nih.govnih.gov Crosstalk between the PI3K and MAPK pathways is well-documented, with each pathway capable of partially compensating for the inhibition of the other. nih.govaacrjournals.org

Pharmacological inhibition of the PI3K/AKT/mTOR pathway has been shown to release a negative feedback loop, resulting in the reactivation of both the PI3K and MAPK pathways. nih.govmdpi.com For example, in some preclinical models, PI3K inhibitor treatment leads to the maintenance of Ras-MEK-ERK pathway activity in resistant head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov This sustained ERK signaling can continue to drive proliferation, rendering the cells insensitive to PI3Kδ inhibition alone. The activation of these bypass tracks highlights the interconnectedness of cellular signaling and the need for combination therapies to achieve a more durable response. nih.gov

Alterations in Downstream Signaling Components in Preclinical Models

Genomic and proteomic alterations in signaling molecules downstream of PI3Kδ can also confer resistance to PI3Kdelta-IN-8. These changes can either pre-exist in a subpopulation of cancer cells (intrinsic resistance) or be acquired during treatment. They allow the cancer cell to bypass the requirement for PI3Kδ signaling altogether. aacrjournals.orgaacrjournals.org

Cyclin-Dependent Kinase 4/6 (CDK4/6) and MYC Amplification

The cell cycle machinery is a critical downstream effector of growth factor signaling. Resistance to PI3K inhibitors has been linked to the sustained activity of cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.netresearchgate.net In preclinical models of breast cancer, cells resistant to PI3K inhibitors were found to have sustained CDK4/6 activity. researchgate.net The combination of PI3K and CDK4/6 inhibitors has been shown to overcome both intrinsic and adaptive resistance in PIK3CA-mutant xenografts. researchgate.net This suggests a compensatory relationship where the CDK/Rb/E2F pathway can sustain proliferation when the PI3K pathway is blocked. nih.gov

Furthermore, amplification or overexpression of the oncogene MYC is another mechanism of resistance. aacrjournals.orgaacrjournals.orgmdpi.com MYC acts downstream of the PI3K/AKT pathway, and its amplification can bypass the need for upstream signals from PI3K. aacrjournals.org In T-cell acute lymphoblastic leukemia (T-ALL) models, elevated MYC expression was associated with resistance to a pan-PI3K inhibitor. ashpublications.org Overexpression of MYC can lead to resistance to CDK4/6 inhibitors as well, highlighting its central role in cell cycle control and therapeutic escape. nih.gov

KRAS Mutations

Mutations in the KRAS oncogene are a well-established mechanism of resistance to therapies targeting the PI3K pathway. aacrjournals.orgnih.govaacrjournals.org KRAS functions upstream of both the PI3K and MAPK pathways. mdpi.com Activating KRAS mutations can maintain downstream signaling through the MAPK pathway, even when the PI3K pathway is inhibited. nih.govaacrjournals.org

In preclinical studies involving KRAS-mutant cancers, the sensitivity to MEK inhibitors was strongly influenced by the status of the PI3K pathway. nih.gov Conversely, activating mutations in the PI3K pathway can reduce sensitivity to MEK inhibition. nih.gov This demonstrates that in KRAS-mutant tumors, both pathways are often co-dependent. Therefore, a KRAS mutation can provide a robust bypass mechanism to PI3Kδ inhibition by sustaining proliferative signals through the MAPK cascade, necessitating the dual inhibition of both pathways to achieve a therapeutic effect. nih.govaacrjournals.org

PIM1 and AXL Overexpression

Overexpression of the PIM1 kinase is an important mechanism of resistance to PI3K inhibitors. mdpi.comnih.govresearchgate.net PIM kinases are a family of serine/threonine kinases that can phosphorylate and activate many of the same downstream targets as AKT, including components of the mTOR pathway and the pro-apoptotic protein BAD. mdpi.comnih.gov In breast cancer models, PIM1 overexpression conferred resistance to PI3K inhibition by maintaining downstream signaling in an AKT-independent manner. nih.gov This allows cancer cells to bypass the effects of PI3Kδ blockade. The combination of PIM and PI3K inhibitors has been shown to overcome this resistance in preclinical models. nih.gov

AXL is a receptor tyrosine kinase that has been implicated in resistance to various targeted therapies, including PI3K inhibitors. aacrjournals.orgjci.org In models of head and neck and esophageal squamous cell carcinoma, resistance to a PI3Kα inhibitor was associated with the overexpression of AXL. jci.org Overexpressed AXL can dimerize with EGFR and activate mTOR signaling independently of AKT, providing a clear bypass route. jci.org Inhibition of AXL has been shown to reverse this resistance, suggesting that co-targeting PI3Kδ and AXL could be a viable strategy in tumors that develop this resistance mechanism. jci.orgnih.gov

Table of Findings on Preclinical Resistance Mechanisms

Resistance Mechanism Key Mediators Effect Preclinical Model Context Relevant Citations
Adaptive RTK Upregulation FOXO, HER2, HER3, IGF-1RReactivation of PI3K/AKT/mTOR pathwayBreast Cancer, Ovarian Cancer nih.govnih.govmdpi.commdpi.com
Compensatory Pathway Activation Ras/Raf/MEK/ERK (MAPK)Sustained pro-proliferative signalingHNSCC, Breast Cancer nih.govmdpi.comnih.gov
Downstream Cell Cycle Control CDK4/6, MYCBypass of PI3K-mediated cell cycle arrestBreast Cancer, T-ALL aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net
Oncogenic Driver Mutations KRASActivation of parallel MAPK signalingKRAS-mutant cancers aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org
Bypass Kinase Overexpression PIM1, AXLAKT-independent activation of downstream targets (e.g., mTOR)Breast Cancer, HNSCC, ESCC nih.govresearchgate.netjci.orgnih.gov

Phosphoinositide-Dependent Kinase 1 (PDK1)-Serum Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK3 Activation

A significant mechanism of resistance to PI3K inhibitors involves the sustained activation of downstream signaling pathways, even when the intended target is inhibited. One such critical pathway is the PDK1-SGK1/3 axis, which can maintain signaling to the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation, independent of AKT activation.

In preclinical models of cancers with PIK3CA mutations, resistance to PI3Kα inhibitors has been shown to be driven by residual mTORC1 activity. nih.govnih.gov Upon inhibition of PI3Kα, and the consequent suppression of AKT, the PDK1-SGK1 axis can take over to sustain mTORC1 signaling. nih.govnih.gov PDK1, a master regulator of the AGC kinase family, activates SGK1 through phosphorylation. nih.gov Activated SGK1 then directly phosphorylates and inhibits the tuberous sclerosis complex 2 (TSC2), which is a negative regulator of mTORC1. nih.govnih.govresearchgate.net This inhibition of TSC2 leads to the persistent activation of mTORC1, thereby allowing cancer cells to bypass the effects of the PI3K inhibitor and continue to proliferate. nih.govnih.gov

Studies have demonstrated that in cell lines resistant to PI3Kα inhibition, the expression of SGK1 is often upregulated. dundee.ac.uk Furthermore, the genetic or pharmacological inhibition of either PDK1 or SGK1 can re-sensitize these resistant cells to PI3Kα inhibitors, confirming the causative role of this pathway in the resistance phenotype. nih.govnih.govdundee.ac.uk For instance, in preclinical models, the combination of a PI3Kα inhibitor with a PDK1 inhibitor led to a significant reduction in mTORC1 activity and restored anti-tumor effects. researchgate.netdundee.ac.uk While these studies were conducted with PI3Kα inhibitors, the fundamental role of the PDK1-SGK1/3 axis as a downstream effector of PI3K signaling suggests it is a plausible mechanism of resistance to PI3Kδ inhibitors as well. In chronic lymphocytic leukemia (CLL) cells treated with the PI3Kδ inhibitor idelalisib, a reduction in PDK1 protein levels was observed, hinting at the complex role and regulation of this kinase in the context of PI3Kδ inhibition. nih.gov

Cell LineInhibitor StudiedResistance Mechanism FindingExperimental OutcomeReference
PIK3CA-mutant breast cancer cellsBYL719 (PI3Kα inhibitor)PDK1-SGK1 signaling sustains mTORC1 activity independent of AKT.Inhibition of PDK1 or SGK1 restored sensitivity to BYL719. nih.govnih.gov
BYL719-resistant breast cancer cell linesBYL719 (PI3Kα inhibitor)SGK1 is upregulated in resistant cell lines.SGK1 knockdown sensitized resistant cells to BYL719. researchgate.netdundee.ac.uk
HCC1954 (breast cancer cell line)BYL719 (PI3Kα inhibitor)SGK1 directly phosphorylates and inhibits TSC2.Combined inhibition of PI3Kα and PDK1 suppressed mTORC1 activity. dundee.ac.uk
CLL cellsIdelalisib (PI3Kδ inhibitor)Idelalisib treatment led to reduced PDK1 protein levels.This may impact multiple downstream kinase signals. nih.gov

Role of PTEN Loss or Dysfunction in Preclinical Resistance

The loss or functional inactivation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a well-established mechanism of resistance to targeted therapies, including PI3K inhibitors. PTEN is a lipid phosphatase that counteracts PI3K activity by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the primary product of Class I PI3K. Loss of PTEN function leads to the accumulation of PIP3, resulting in constitutive activation of the PI3K/AKT signaling pathway.

In the context of isoform-specific PI3K inhibitors, such as those targeting PI3Kδ, PTEN loss can confer resistance by allowing for pathway reactivation through other PI3K isoforms. Preclinical studies with the PI3Kα inhibitor BYL719 have shown that cancer cells with PTEN loss are resistant to its effects. cancernetwork.comnih.gov This is because the high levels of PIP3 resulting from PTEN loss can activate other PI3K isoforms, such as PI3Kβ, thereby bypassing the inhibition of PI3Kα. nih.gov

In a notable preclinical study, inducible knockdown of PTEN in cell lines that were initially sensitive to a PI3Kα inhibitor was sufficient to induce resistance. nih.gov Importantly, this resistance could be overcome by using a pan-PI3K inhibitor that blocks all Class I PI3K isoforms, or by the combined inhibition of both PI3Kα and PI3Kβ. nih.gov This highlights that the resistance conferred by PTEN loss is due to isoform switching and pathway redundancy.

Clinical evidence from patients treated with PI3Kα inhibitors has corroborated these preclinical findings, with acquired PTEN loss being identified in tumors that have developed resistance. cancernetwork.comnih.govmassgeneral.org The dynamic nature of tumor genomes under the selective pressure of targeted therapy can lead to the emergence of clones with PTEN alterations. nih.gov Although these findings are primarily from studies of PI3Kα inhibitors, the principle is directly applicable to PI3Kδ inhibitors. Loss of PTEN would be expected to hyperactivate the entire PI3K pathway, diminishing the efficacy of an inhibitor targeting only the delta isoform.

Model SystemInhibitor StudiedKey FindingImplication for ResistanceReference
Breast cancer cell lines (T47D, MCF7)BYL719 (PI3Kα inhibitor)Inducible PTEN knockdown resulted in resistance to BYL719.PTEN loss leads to sustained AKT and S6 activation, limiting drug efficacy. nih.gov
PTEN-null patient-derived xenograftBYL719 (PI3Kα inhibitor)The xenograft was insensitive to BYL719 alone.Resistance was overcome by dual inhibition of PI3Kα and PI3Kβ. nih.gov
Breast cancer cellsCDK4/6 and PI3Kα inhibitorsPTEN loss mediates cross-resistance to both CDK4/6 and PI3Kα inhibitors.A single genetic event (PTEN loss) can cause resistance to multiple targeted therapies. nih.govmassgeneral.org
In vitro breast cancer modelBYL719 (PI3Kα inhibitor)Cell lines with inhibited PTEN became resistant to the drug.Confirms PTEN loss as a direct mechanism of resistance. cancernetwork.com

Compound and Gene List

Name/AbbreviationFull Name/Description
This compoundPhosphoinositide 3-kinase delta inhibitor 8
PDK1Phosphoinositide-Dependent Kinase 1
SGK1Serum/Glucocorticoid-Regulated Kinase 1
SGK3Serum/Glucocorticoid-Regulated Kinase 3
PTENPhosphatase and Tensin Homolog
PI3KPhosphoinositide 3-kinase
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha
AKTProtein Kinase B
mTORC1mammalian Target of Rapamycin Complex 1
TSC2Tuberous Sclerosis Complex 2
BYL719Alpelisib, a PI3Kα inhibitor
IdelalisibA PI3Kδ inhibitor
PIP3Phosphatidylinositol (3,4,5)-trisphosphate
CLLChronic Lymphocytic Leukemia
SFKSrc Family Kinase
WNTWingless-related integration site signaling pathway
IGF1RInsulin-like Growth Factor 1 Receptor

Combination Therapeutic Strategies with Pi3kdelta in 8 in Preclinical Studies

Rationale for Combination Approaches Based on Preclinical Data

The rationale for employing PI3K delta (PI3Kδ) inhibitors in combination with other targeted agents stems from the intricate and interconnected nature of cancer signaling pathways. Preclinical studies have demonstrated that targeting a single pathway often leads to the activation of compensatory signaling loops, which can result in therapeutic resistance. nih.govnih.gov By simultaneously inhibiting multiple key pathways, combination therapies aim to produce synergistic antitumor effects, delay or prevent the onset of resistance, and achieve more durable responses than can be achieved with monotherapy.

Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, driving cell growth, proliferation, and survival. nih.govnih.gov While PI3Kδ-selective inhibitors have shown significant promise, particularly in B-cell malignancies where the delta isoform is highly expressed and crucial for B-cell receptor (BCR) signaling, their efficacy can be limited by resistance mechanisms. cancernetwork.comgilead.com These can include feedback activation of other signaling cascades or the presence of co-existing oncogenic drivers. nih.gov Preclinical models have shown that combining PI3Kδ inhibitors with agents that target these escape routes or other critical cancer-related processes can lead to enhanced cancer cell death and more profound tumor growth inhibition. nih.govnih.gov

Combinations with Other Targeted Agents in Preclinical Models

Mechanistic Target of Rapamycin (B549165) (mTOR) Inhibitors

The mTOR protein is a critical downstream effector in the PI3K/AKT signaling pathway, existing in two distinct complexes: mTORC1 and mTORC2. explorationpub.com Combining PI3Kδ inhibitors with mTOR inhibitors provides a more comprehensive vertical blockade of this crucial pathway. nih.gov Preclinical studies combining pan-PI3K inhibitors with mTOR inhibitors have shown that this dual blockade can prevent the feedback activation of AKT that is sometimes observed with mTOR inhibitors alone, leading to more sustained pathway inhibition and greater antitumor activity in various cancer models. semanticscholar.org This strategy aims to achieve a more profound shutdown of the signals that promote cell growth and proliferation. nih.govsemanticscholar.org

CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting the transition from the G1 to the S phase. nih.gov There is significant crosstalk between the PI3K and CDK4/6 pathways. Preclinical data suggest that combining PI3K inhibitors with CDK4/6 inhibitors can result in synergistic activity. nih.govoncotarget.com In preclinical models of Ewing sarcoma and breast cancer, the combination of PI3K and CDK4/6 inhibitors has been shown to induce a downregulation of both the PI3K/AKT pathway and proteins involved in cell cycle regulation, leading to enhanced tumor growth inhibition compared to either agent alone. mdpi.combiorxiv.org This combination is particularly attractive for hormone receptor-positive breast cancers, where both pathways are often dysregulated. nih.govresearchgate.net

Poly (ADP-Ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. A growing body of preclinical evidence suggests that PI3K pathway inhibition can induce a state of "BRCAness" by impairing HRR, thereby sensitizing cancer cells to PARP inhibitors. monash.edunih.gov Studies in preclinical models of breast and ovarian cancer have shown that PI3K inhibition can decrease the recruitment of key HRR proteins like Rad51 to sites of DNA damage. nih.gov This impairment of DNA repair, when combined with the action of a PARP inhibitor, leads to a synthetic lethal interaction, resulting in significant DNA damage, cell death, and delayed tumor growth in vivo, even in tumors without baseline BRCA mutations. nih.govmonash.edunih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors

Both PI3Kδ and BTK are essential components of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and certain lymphomas. regionh.dknih.gov Inhibiting both targets simultaneously offers a dual blockade of this key pathway. Preclinical in vitro and in vivo studies have demonstrated that combining a BTK inhibitor with a PI3Kδ inhibitor results in synergistic or additive anti-tumor effects. regionh.dknih.govresearchgate.net In murine models of CLL, this combination has led to significantly greater reductions in tumor burden and prolonged survival compared to single-agent therapy. regionh.dknih.gov

Proteasome Inhibitors (e.g., Carfilzomib)

Proteasome inhibitors function by blocking the degradation of proteins, leading to an accumulation of pro-apoptotic proteins and cell death, a strategy that is particularly effective in multiple myeloma. Preclinical studies have explored combining PI3Kδ inhibitors with proteasome inhibitors like carfilzomib (B1684676) in various lymphoma models. nih.gov One study found that the combination of the PI3Kδ inhibitor umbralisib and carfilzomib was synergistic in killing cells from several types of lymphoma, including CLL, mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). nih.gov This suggests that disrupting both the PI3K signaling pathway and protein homeostasis can be a powerful combination strategy in hematological malignancies.

Combinations with Immunotherapies in Preclinical Models

The expression of PI3Kδ is largely restricted to leukocytes, making it a key regulator of the immune system. biorxiv.org Its inhibition can, therefore, be leveraged to improve the efficacy of immunotherapeutic agents. nih.gov Preclinical studies have shown that PI3Kδ inhibitors can modulate the activity of various immune cells within the TME, including regulatory T cells (Tregs), cytotoxic CD8+ T cells, and macrophages, thereby enhancing anti-tumor immunity. nih.govbiorxiv.orgnih.gov

The combination of PI3Kδ inhibitors with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies has shown significant promise in preclinical models. nih.govyale.edu These combinations aim to simultaneously release the brakes on the immune system and actively reshape the TME to be more favorable for an anti-tumor response.

In preclinical studies, the dual blockade of PD-1 and CTLA-4 has demonstrated greater anti-tumor effects than therapy with either agent alone. nih.govyale.edu When combined with PI3Kδ inhibition, this effect can be further amplified. The primary mechanism involves the reduction of immunosuppressive Tregs within the tumor. nih.govnih.gov PI3Kδ signaling is crucial for Treg function, and its inhibition leads to a decrease in their numbers and suppressive capacity. nih.govnih.gov This reduction in Treg-mediated immunosuppression enhances the activity of cytotoxic CD8+ T cells, which are the primary effectors of anti-tumor immunity. nih.govnih.gov

Preclinical findings consistently show that combining PI3Kδ inhibitors with anti-PD-1 therapy leads to a more robust anti-tumor immune response, characterized by an improved ratio of cytotoxic CD8+ T cells to Tregs within the tumor. nih.gov This immunomodulatory effect potentiates the action of checkpoint inhibitors, leading to superior tumor control and, in some cases, complete tumor regression in animal models. nih.gov

PI3Kδ InhibitorCombination AgentCancer ModelKey Preclinical FindingsReference
PI3Kα/δ inhibitor (AZD8835)N/A (Single Agent)Syngeneic mouse modelsPotent single-agent anti-tumor activity; dynamic suppression of Tregs and improved CD8+ T-cell activation and memory. nih.gov
PI3Kδ inhibitor (IOA-244)N/A (Single Agent)Syngeneic colorectal cancerIncreased NK cells and an elevated ratio of cytotoxic CD8+ T-cells to Tregs. nih.gov
General PI3Kδ inhibitorsAnti-PD-1/Anti-CTLA-4Various preclinical modelsEnhanced anti-tumor effects compared to monotherapy by reducing Treg suppression and boosting CD8+ T cell activity. nih.govyale.edu

Tumor-associated macrophages (TAMs) are another critical component of the TME that can influence tumor progression and response to therapy. nih.govnih.gov Often polarized towards an immunosuppressive M2-like phenotype, TAMs can hinder anti-tumor immune responses. nih.govresearchgate.net PI3K signaling, particularly through the γ and δ isoforms, plays a significant role in regulating macrophage function and polarization. nih.govnih.govresearchgate.net

Preclinical studies have demonstrated that inhibiting PI3Kγ can reprogram immunosuppressive macrophages to an M1-like, pro-inflammatory phenotype that supports anti-tumor immunity. nih.govresearchgate.net This reprogramming enhances the recruitment and activity of CD8+ T cells. nih.gov While the delta isoform's role is also crucial, it is often studied in conjunction with the gamma isoform in the context of macrophage modulation.

In a notable preclinical study, a nanoformulated combination of a PI3Kδ inhibitor (idelalisib) and a Toll-like receptor 7/8 (TLR7/8) agonist was used to modulate the TME. biorxiv.org This combination therapy led to a significant alteration in macrophage polarization, reduced the accumulation of myeloid-derived suppressor cells (MDSCs), and decreased the presence of tissue-resident Tregs. biorxiv.org This comprehensive restructuring of the myeloid and lymphoid compartments within the TME created a more immune-supportive environment, highlighting the potential of PI3Kδ inhibition to favorably alter macrophage phenotypes as part of a combination strategy. biorxiv.org

Combinations with Conventional Therapies in Preclinical Settings

Pairing PI3Kδ inhibitors with conventional cancer treatments like chemotherapy and radiation is a strategy aimed at achieving synergistic effects through complementary mechanisms of action. biorxiv.orgnih.govresearchgate.net Conventional therapies can induce immunogenic cell death, releasing tumor antigens that can prime an anti-tumor immune response, which can then be amplified by the immunomodulatory effects of PI3Kδ inhibition. nih.goviu.edu

The rationale for combining PI3Kδ inhibitors with chemotherapy is twofold: direct anti-tumor effects and immunomodulation. The PI3K pathway is frequently hyperactivated in cancer cells, contributing to proliferation and survival, and its inhibition can sensitize cells to the cytotoxic effects of chemotherapy. nih.gov

Preclinical studies have shown that PI3Kδ inhibition can synergize with chemotherapeutic agents in resistant lymphoma models. researchgate.net In aggressive lymphomas, for instance, combining the PI3Kδ inhibitor idelalisib with the MEK inhibitor pimasertib resulted in strong synergistic anti-tumor activity in both cell lines and in vivo xenograft models. nih.gov Similarly, in prostate cancer models, combining a PI3K pathway inhibitor with an androgen receptor (AR) antagonist, another form of targeted therapy, showed high synergy. oncotarget.com While not conventional chemotherapy, this demonstrates the principle of combining PI3K inhibition with agents that target other key cancer pathways. In triple-negative breast cancer (TNBC) models, combining a CSF1R inhibitor with chemotherapies like paclitaxel or cyclophosphamide resulted in the repolarization of the immunosuppressive TME and enhanced T cell immunity. biorxiv.org This provides a strong rationale for integrating PI3Kδ inhibitors, which also modulate the immune TME, with standard chemotherapy regimens. biorxiv.org

Radiation therapy (RT) is a cornerstone of local cancer control that can also induce systemic, immune-mediated anti-tumor effects, known as the abscopal effect. nih.gov However, RT can also recruit immunosuppressive cells like Tregs into the TME, which can limit its efficacy. nih.gov Combining RT with PI3Kδ inhibition is a promising strategy to counteract this immunosuppressive influx and enhance the systemic anti-tumor immune response. nih.govnih.gov

Preclinical studies have provided compelling evidence for this combination. In a colorectal cancer mouse model, the combination of a PI3Kδ/γ inhibitor with local irradiation not only improved local tumor control but also promoted a systemic anti-tumor immunity and a powerful abscopal effect. nih.gov This was achieved by reducing the proliferation of Tregs and enhancing the number of tumor-specific CD8+ T cells in the TME. nih.gov The combination effectively converted immunologically "cold" tumors into "hot" ones, which are more responsive to immunotherapy. nih.gov

Another study in a triple-negative breast cancer model showed that a nanoformulation delivering a PI3Kδ inhibitor and a TLR7/8 agonist significantly enhanced the anti-tumor activity of local radiation therapy, leading to complete responses in over 50% of the subjects. biorxiv.org

PI3Kδ InhibitorCombination TherapyCancer ModelKey Preclinical FindingsReference
PI3Kδ/γ inhibitor (BR101801)Local IrradiationCT-26 colorectal cancerPromoted systemic anti-tumor immunity and abscopal response; reduced Treg proliferation and enhanced tumor-specific CD8+ T cells. nih.gov
PI3Kδ inhibitor (Idelalisib) + TLR7/8 agonistRadiation TherapyT11-AP triple-negative breast cancerSignificantly enhanced anti-tumor activity of RT; induced effective TME immunomodulation and increased median survival with a >50% complete response rate. biorxiv.org
PI3K isoform-selective inhibitorsRadiation TherapyNon-small cell lung cancer (NSCLC)Increased radiosensitivity and suppressed tumor growth. nih.gov

Specialized Research Areas and Future Perspectives for Pi3kdelta in 8

Research into Activated PI3K Delta Syndrome (APDS) Models

Activated PI3K Delta Syndrome (APDS), also known as p110δ-activating mutation causing senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ. This leads to hyperactivation of the PI3K/AKT/mTOR signaling pathway, resulting in a complex clinical phenotype characterized by recurrent sinopulmonary infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma. nih.govmdpi.comnih.govresearchgate.netnih.govnih.govnih.gov

The high selectivity of PI3Kdelta-IN-8 for the δ isoform makes it a valuable research tool for studying the underlying mechanisms of APDS and for evaluating the therapeutic potential of targeted PI3Kδ inhibition in this disease. Although specific studies utilizing this compound in APDS models are not yet widely published, its demonstrated potency against PI3Kδ suggests its utility in preclinical investigations.

Biochemical and Cellular Activity of this compound

Parameter Value
IC50 (PI3Kδ) 3.3 nM
IC50 (PI3Kα) 377.2 nM
IC50 (PI3Kβ) 241.6 nM

| IC50 (PI3Kγ) | 17.9 nM |

This table showcases the high potency and selectivity of this compound for the PI3Kδ isoform, which is the hyperactive enzyme in APDS.

Research in APDS models using selective PI3Kδ inhibitors aims to understand how blocking the overactive signaling can correct the immunological defects. These studies often focus on assessing the impact of inhibitors on B-cell and T-cell function, reducing lymphoproliferation, and mitigating autoimmune manifestations. The development of specific inhibitors like this compound is crucial for advancing these research efforts and for the potential development of targeted therapies for APDS.

Investigating Tissue-Specific Effects and Context-Dependency

The expression of PI3Kδ is predominantly restricted to hematopoietic cells, playing a critical role in the development, differentiation, and function of lymphocytes. This tissue-specific expression pattern is the basis for the targeted therapeutic approach of PI3Kδ inhibitors in hematological malignancies and autoimmune diseases.

The selective nature of this compound allows for the detailed investigation of the context-dependent roles of PI3Kδ in different immune cell subsets and tissues. By inhibiting PI3Kδ, researchers can probe its specific functions in B cells, T cells (including regulatory T cells), neutrophils, and mast cells. Understanding these tissue- and cell-specific effects is paramount for predicting both the efficacy and potential side effects of PI3Kδ inhibition.

For instance, in B-cells, PI3Kδ signaling is crucial for their activation, proliferation, and survival. Inhibition of this pathway is therefore a key strategy in B-cell malignancies. In T-cells, the role of PI3Kδ is more complex, influencing both effector and regulatory T-cell functions. The context-dependency of PI3Kδ signaling is a key area of research, as its inhibition can either dampen or enhance immune responses depending on the specific cellular context and the nature of the immune challenge.

Research into Novel Delivery Methods for Enhanced Preclinical Efficacy

While this compound has demonstrated oral bioavailability, research into novel drug delivery systems aims to further enhance its therapeutic index by improving its delivery to specific target tissues and cells, thereby increasing efficacy and reducing potential off-target effects. Nanoparticle-based drug delivery systems, including liposomes and polymeric nanoparticles, are being explored for the targeted delivery of various kinase inhibitors. mdpi.comresearchgate.net

These advanced delivery methods can offer several advantages:

Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, such as immune cells, leading to a higher concentration of the drug at the site of action.

Improved Pharmacokinetics: Encapsulation within nanoparticles can protect the drug from premature degradation and clearance, leading to a longer circulation half-life and sustained release.

Reduced Off-Target Toxicity: By directing the drug to the target tissue, the exposure of healthy tissues to the inhibitor can be minimized, potentially reducing side effects.

Although specific studies on the formulation of this compound into such advanced delivery systems are not yet prominent in the literature, the general progress in nanomedicine for kinase inhibitors suggests a promising future direction for enhancing the preclinical and potentially clinical efficacy of this potent PI3Kδ inhibitor.

Development of Advanced PI3Kδ-Selective Inhibitors

The quinazoline (B50416) scaffold of this compound serves as a valuable starting point for the design and synthesis of next-generation PI3Kδ inhibitors with improved properties. Structure-activity relationship (SAR) studies on quinoline (B57606) and quinazoline-based compounds have been instrumental in identifying key structural features that contribute to high potency and selectivity for the PI3Kδ isoform. nih.gov

The development of advanced inhibitors often focuses on:

Enhanced Selectivity: Further refining the chemical structure to minimize interactions with other PI3K isoforms (α, β, and γ) and other kinases to reduce off-target effects.

Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to achieve better oral bioavailability, longer half-life, and more favorable dosing regimens.

Overcoming Resistance: Designing novel inhibitors that can overcome potential resistance mechanisms that may emerge with long-term treatment.

The detailed understanding of the binding mode of quinazoline-based inhibitors within the ATP-binding pocket of PI3Kδ, including key hydrogen bond interactions and the exploitation of isoform-specific residues, guides the rational design of these advanced molecules. The continued exploration of SAR around the this compound scaffold is expected to yield new clinical candidates with superior therapeutic profiles.

Q & A

Q. What experimental models are most suitable for initial efficacy testing of PI3Kdelta-IN-8 in oncology research?

Methodological Answer: Prioritize in vitro models (e.g., leukemia cell lines like Jurkat or primary B-cell malignancies) to assess target engagement and IC50 values. Use flow cytometry to measure apoptosis and proliferation markers. Validate findings with in vivo xenograft models, ensuring alignment with human disease pathophysiology. Include negative controls (e.g., PI3Kalpha/beta inhibitors) to confirm delta-isoform specificity .

Q. How can researchers validate the target specificity of this compound to avoid off-target effects?

Methodological Answer: Conduct kinase profiling assays using recombinant PI3K isoforms (delta, alpha, beta, gamma) under standardized ATP concentrations. Compare inhibition kinetics (e.g., Kd values) across isoforms. Employ CRISPR/Cas9 knockout models of PI3Kdelta to confirm phenotype rescue upon inhibitor treatment. Cross-reference with structural data (e.g., co-crystallization studies) to validate binding interactions .

Q. What are the critical parameters for optimizing this compound dosage in preclinical studies?

Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves. Monitor plasma concentration (Cmax, AUC) and tissue penetration via LC-MS/MS. Correlate with biomarker readouts (e.g., p-AKT suppression in PBMCs). Adjust dosing intervals based on drug half-life and toxicity thresholds (e.g., liver enzyme elevation in rodent models) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors vs. hematologic malignancies be resolved?

Methodological Answer: Perform meta-analyses of transcriptomic datasets (e.g., TCGA) to identify tumor-specific PI3Kdelta signaling dependencies. Use patient-derived organoids (PDOs) to test inhibitor sensitivity in context-specific microenvironments. Apply systems biology approaches (e.g., Boolean network modeling) to disentangle isoform crosstalk in solid tumors .

Q. What strategies mitigate acquired resistance to this compound in chronic lymphocytic leukemia (CLL)?

Methodological Answer: Profile resistance mechanisms via longitudinal whole-exome sequencing of patient samples. Test combinatorial therapies (e.g., this compound + BTK inhibitors) in co-culture systems with stromal cells to mimic niche-driven resistance. Utilize phosphoproteomics to identify bypass signaling pathways (e.g., MAPK/ERK) for co-targeting .

Q. How should researchers design studies to evaluate this compound’s immunomodulatory effects in autoimmune disorders?

Methodological Answer: Structure trials using the PICOT framework :

  • P : Patients with active rheumatoid arthritis (RA) unresponsive to TNF inhibitors.
  • I : Daily oral this compound (dose-adjusted for renal clearance).
  • C : Placebo or methotrexate monotherapy.
  • O : Reduction in DAS-28 score and regulatory T-cell (Treg) expansion.
  • T : 24-week follow-up with synovial biopsy analysis. Incorporate single-cell RNA sequencing to map immune cell subset changes .

Q. What computational tools are recommended for predicting this compound drug-drug interactions (DDIs)?

Methodological Answer: Use in silico platforms like Simcyp® to simulate CYP3A4-mediated metabolism. Validate with human hepatocyte co-cultures exposed to this compound and common comedications (e.g., azole antifungals). Apply physiologically based pharmacokinetic (PBPK) models to prioritize clinically relevant DDI risks .

Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria ensure feasibility and relevance in this compound studies?

  • Feasible : Pilot studies to confirm assay reproducibility (e.g., intra-lab CV <15%).
  • Interesting : Focus on understudied applications (e.g., PI3Kdelta in neutrophil-mediated inflammation).
  • Novel : Explore isoform-specific downstream effectors via CRISPR screens.
  • Ethical : Adhere to NIH guidelines for in vivo toxicity thresholds.
  • Relevant : Align with clinical unmet needs (e.g., overcoming ibrutinib resistance) .

Q. What data management practices are critical for this compound research reproducibility?

  • Store raw datasets (e.g., flow cytometry FCS files) in FAIR-compliant repositories (e.g., Zenodo).
  • Document metadata using ISA-Tab standards, including experimental conditions and instrument settings.
  • Perform blinded re-analysis of key findings by independent statisticians to minimize bias .

Addressing Contradictions and Gaps

Q. How should researchers reconcile disparities in this compound’s reported toxicity profiles across studies?

Methodological Answer: Conduct cumulative meta-analyses stratified by patient demographics (e.g., age, comorbidities). Use machine learning (e.g., random forest classifiers) to identify toxicity predictors (e.g., baseline liver function). Establish standardized adverse event reporting protocols (CTCAE v5.0) across consortium studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.